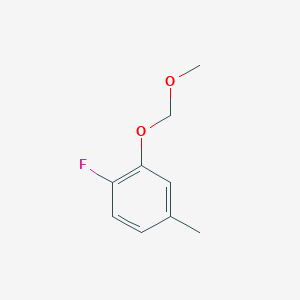

1-Fluoro-2-(methoxymethoxy)-4-methylbenzene

Description

1-Fluoro-2-(methoxymethoxy)-4-methylbenzene (CAS: 1494066-24-8) is an aromatic ether derivative featuring a benzene ring substituted with fluorine at position 1, a methoxymethoxy group (-OCH2OCH3) at position 2, and a methyl group (-CH3) at position 4. This compound’s structure combines electron-withdrawing (fluorine) and electron-donating (methoxymethoxy and methyl) groups, influencing its electronic properties and reactivity.

The methoxymethoxy group enhances solubility in polar aprotic solvents, while the fluorine atom may direct electrophilic substitution reactions to specific positions on the aromatic ring. Its molecular formula is C9H11FO2, with a molecular weight of 170.18 g/mol.

Properties

IUPAC Name |

1-fluoro-2-(methoxymethoxy)-4-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FO2/c1-7-3-4-8(10)9(5-7)12-6-11-2/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMVQEAWDUCPHID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)F)OCOC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is through the use of a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated benzene compound in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as distillation and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions: 1-Fluoro-2-(methoxymethoxy)-4-methylbenzene can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.

Reduction Reactions: The compound can be reduced to remove the methoxymethoxy group, yielding simpler derivatives.

Common Reagents and Conditions:

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Major Products:

Substitution: Products include derivatives with different functional groups replacing the fluorine atom.

Oxidation: Products include carboxylic acids or aldehydes.

Reduction: Products include simpler benzene derivatives without the methoxymethoxy group.

Scientific Research Applications

Chemistry

1-Fluoro-2-(methoxymethoxy)-4-methylbenzene serves as a valuable building block in organic synthesis. Its unique functional groups enable the formation of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. The compound's reactivity allows it to participate in various chemical reactions, including:

- Oxidation : Can be oxidized to form quinones or other derivatives.

- Reduction : Capable of undergoing reduction reactions.

- Substitution Reactions : The fluorine atom can be substituted with nucleophiles like amines or thiols.

Biology

In biological research, this compound is utilized to study enzyme interactions and metabolic pathways. The presence of the fluorine atom can enhance binding affinity to certain biological targets, making it useful in drug design and development. Additionally, the methoxymethoxy group can influence solubility and reactivity, which are critical factors in pharmacokinetics.

Industry

In industrial applications, this compound is employed in the synthesis of dyes and pigments. Its distinct chemical properties allow for the creation of products with specific colors and stability characteristics. Furthermore, its role as an intermediate in chemical manufacturing underscores its importance in producing various industrial chemicals.

Case Studies

Several studies have documented the applications of this compound:

- Pharmaceutical Development : Research has shown that derivatives of this compound exhibit promising activity against specific cancer cell lines, demonstrating its potential as a lead compound for drug discovery.

- Environmental Chemistry : Studies have investigated its behavior in environmental systems, assessing its stability and degradation pathways which are crucial for understanding its ecological impact.

- Material Science : The compound has been explored for use in creating advanced materials with specific thermal and mechanical properties due to its unique functional groups.

Mechanism of Action

The mechanism of action of 1-Fluoro-2-(methoxymethoxy)-4-methylbenzene involves its ability to undergo substitution reactions, where the fluorine and methoxymethoxy groups can be replaced with other functional groups.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a systematic comparison of 1-Fluoro-2-(methoxymethoxy)-4-methylbenzene with structurally related aromatic compounds, focusing on substituent effects, reactivity, and applications.

Structural and Functional Group Comparisons

Research Findings and Key Observations

Synthetic Challenges : The target compound’s synthesis requires precise control over methoxymethoxy group introduction, often via alkoxylation with reagents like sec-butyllithium in THF at low temperatures (−75 °C) .

Substituent Effects :

- Bromine substitution increases molecular weight by ~79 g/mol compared to fluorine, altering solubility and reaction kinetics .

- Difluoro analogs exhibit reduced steric hindrance, enhancing their utility in cross-coupling reactions .

Safety and Handling : The discontinued status of this compound may correlate with stability or toxicity concerns, though specific data are unavailable .

Biological Activity

1-Fluoro-2-(methoxymethoxy)-4-methylbenzene, also known by its CAS number 1494066-24-8, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The biological activity of this compound is primarily linked to its interaction with various biochemical pathways. The following points summarize its mechanisms:

- Target Interaction : Similar compounds have been shown to interact with the monoaminergic system, influencing neurotransmitter levels such as serotonin, norepinephrine, and dopamine.

- Biochemical Pathways : The compound may modulate the activity of monoaminergic neurons, potentially leading to changes in synaptic transmission and mood regulation.

- Inhibition Studies : Research indicates that related compounds can act as inhibitors for enzymes involved in inflammatory pathways, suggesting a potential anti-inflammatory effect.

Biological Activity Data

Research has provided insights into the biological activities associated with this compound. The following table summarizes key findings from various studies:

Case Studies

Several case studies have explored the implications of this compound in different biological contexts:

- Antidepressant Potential : A study investigated the effects of structurally similar compounds on mood regulation in animal models. The findings suggested that these compounds could enhance serotonergic activity, leading to improved mood outcomes.

- Anti-inflammatory Effects : Another research effort focused on the compound's ability to inhibit sEH, which is crucial in regulating inflammation and blood pressure. The study demonstrated that the compound could increase levels of epoxyeicosatrienoic acids (EETs), which are known for their vasodilatory and anti-inflammatory properties.

- Antimicrobial Activity : A comparative analysis indicated that this compound exhibited significant antimicrobial activity against specific pathogens, suggesting its utility in developing new antimicrobial agents .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

- Absorption and Distribution : Preliminary studies suggest that the compound is well absorbed in biological systems, with distribution patterns indicating effective localization to target tissues .

- Metabolism : The metabolic pathways involving this compound are still under investigation; however, it is hypothesized that similar compounds undergo phase I and phase II metabolic processes involving cytochrome P450 enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.